molecular formula C5H13ClN2O2 B2588179 methyl N-(3-aminopropyl)carbamate hydrochloride CAS No. 2375267-62-0

methyl N-(3-aminopropyl)carbamate hydrochloride

Cat. No.: B2588179
CAS No.: 2375267-62-0
M. Wt: 168.62
InChI Key: XKSWYNFRZKTPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Carbamates, including “Methyl (3-aminopropyl)carbamate HCl”, can be synthesized through a process known as carbamoylation . This involves a three-component coupling of amines, carbon dioxide, and halides . The process offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “Methyl (3-aminopropyl)carbamate HCl” is represented by the InChI code: 1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Carbamates, including “Methyl (3-aminopropyl)carbamate HCl”, can undergo a variety of chemical reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .


Physical and Chemical Properties Analysis

“Methyl (3-aminopropyl)carbamate HCl” is a powder that is stored at room temperature . It has a molecular weight of 168.62 .

Scientific Research Applications

Carbamate Formation and Stability

Experimental Studies on Carbamate Formation : Research demonstrates the formation of carbamates in systems involving amino alcohols like 2-amino-2-methyl-1-propanol (AMP) with CO2, which closely relates to the behavior of Methyl (3-aminopropyl)carbamate HCl. These studies reveal the stability constants of carbamates and their temperature dependence, providing insights into the carbamate formation mechanism and its potential applications in carbon capture and environmental protection (Ciftja, Hartono, & Svendsen, 2014); (Ciftja, Hartono, Silva, & Svendsen, 2011).

Therapeutic Potential

Anti-inflammatory Applications : Methyl (3-aminopropyl)carbamate derivatives, such as indoline-3-propionate, have been studied for their anti-inflammatory properties. These compounds show effectiveness in reducing lung injury and pro-inflammatory cytokines in mice induced by LPS, hinting at their therapeutic potential in treating inflammatory diseases (Finkin-Groner et al., 2015).

Carbon Dioxide Capture and Utilization

Ionic Liquids and CO2 Absorption : Studies exploring the synthesis of carbamate esters from amines in the presence of ionic liquids like 1-butyl-3-methylimidazolium hydrogen carbonate (BMIm HCO3) relate to the broader context of Methyl (3-aminopropyl)carbamate HCl's reactivity. These investigations provide a framework for understanding how such compounds can be utilized in carbon dioxide capture and utilization processes, potentially contributing to environmental sustainability efforts (Nicola, Arcadi, & Rossi, 2016).

Molecular Spectroscopy and Structure Analysis

Rotational-Torsional Spectrum Analysis : The detailed study of methyl carbamate's spectrum demonstrates the compound's internal molecular motions and provides a basis for understanding similar compounds like Methyl (3-aminopropyl)carbamate HCl. These spectroscopic analyses are crucial for identifying compounds in interstellar spaces, thereby contributing to astrochemistry and the understanding of organic molecules in the universe (Groner et al., 2007).

Mechanism of Action

While the specific mechanism of action for “Methyl (3-aminopropyl)carbamate HCl” is not mentioned in the search results, carbamates in general are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Safety and Hazards

“Methyl (3-aminopropyl)carbamate HCl” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Therefore, it should be handled with care, using personal protective equipment as required .

Future Directions

The future directions for “Methyl (3-aminopropyl)carbamate HCl” and similar compounds could involve further exploration of their diverse applications in scientific research. Additionally, the development of safer and more efficient synthesis methods could also be a focus .

Properties

IUPAC Name

methyl N-(3-aminopropyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSWYNFRZKTPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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